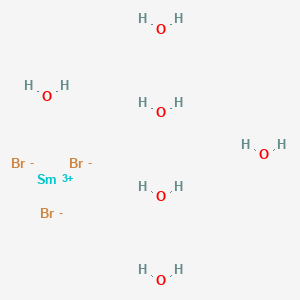

Samarium(3+) bromide--water (1/3/6)

Descripción general

Descripción

Samarium(III) bromide--water (1/3/6): Samarium tribromide hexahydrate , is a chemical compound with the formula SmBr₃·6H₂O . It consists of one samarium atom, three bromine atoms, and six water molecules. This compound is a light yellow solid at room temperature and is soluble in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Samarium(III) bromide--water (1/3/6) can be synthesized by dissolving samarium oxide (Sm₂O₃) or samarium carbonate (SmCO₃) in hydrobromic acid (HBr). The reaction proceeds as follows: \[ \text{Sm}_2\text{O}_3 + 6\text{HBr} \rightarrow 2\text{SmBr}_3 + 3\text{H}_2\text{O} \] The resulting solution is then crystallized to obtain the hexahydrate form.

Industrial Production Methods

In an industrial setting, the production of Samarium(III) bromide--water (1/3/6) involves large-scale reactions with samarium oxide and hydrobromic acid. The process is carried out under controlled conditions to ensure the purity and yield of the compound. The hexahydrate form is then isolated through crystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

Samarium(III) bromide--water (1/3/6) undergoes various types of reactions, including:

Oxidation: : The compound can be oxidized to form samarium(IV) bromide.

Reduction: : It can be reduced to samarium(II) bromide.

Substitution: : The bromide ions can be substituted with other halides or ligands.

Common Reagents and Conditions

Oxidation: : Oxidizing agents such as hydrogen peroxide (H₂O₂) or ozone (O₃) can be used.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: : Various halides (e.g., chloride, iodide) or ligands (e.g., ammonia, ethylenediamine) can be used.

Major Products Formed

Oxidation: : Samarium(IV) bromide (SmBr₄)

Reduction: : Samarium(II) bromide (SmBr₂)

Substitution: : Various substituted samarium bromides depending on the ligand or halide used.

Aplicaciones Científicas De Investigación

Luminescent Materials

Samarium(III) ions are known for their luminescent properties, making them valuable in the development of phosphors and light-emitting materials. Research indicates that samarium-doped glasses exhibit photoluminescence that can be enhanced by the presence of copper ions. This property is exploited in optical sensing applications, where the luminescence can be used to detect specific ions in solutions .

Catalysis

Samarium(III) bromide has been utilized as a catalyst in various organic reactions. Its ability to stabilize reactive intermediates enhances reaction rates and yields. For instance, it has been employed in cyclization reactions and as a Lewis acid catalyst in organic synthesis .

Material Science

In materials science, samarium(III) bromide is used to create high-purity materials for crystal growth. Its water solubility facilitates the preparation of solutions that are essential for growing single crystals used in electronic and optical devices . The compound's hygroscopic nature allows it to absorb moisture from the environment, which can be advantageous in certain synthesis processes.

Water Treatment

Due to its solubility and chemical properties, samarium(III) bromide is explored for applications in water treatment processes. It can be used to precipitate heavy metals from wastewater, thus contributing to environmental remediation efforts .

Mecanismo De Acción

The mechanism by which Samarium(III) bromide--water (1/3/6) exerts its effects depends on its application:

Catalysis: : The compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in organic reactions.

Material Science: : It contributes to the formation of crystalline structures in ceramics and glasses by providing samarium ions.

Biomedical Research: : The radioactive isotopes of samarium can be used for imaging and therapy.

Environmental Science: : The compound binds to heavy metal ions, allowing for their removal from aqueous solutions.

Comparación Con Compuestos Similares

Samarium(III) bromide--water (1/3/6) is compared with other similar compounds, such as:

Samarium(III) fluoride (SmF₃)

Samarium(III) chloride (SmCl₃)

Samarium(II) bromide (SmBr₂)

These compounds share similarities in their chemical properties but differ in their reactivity and applications. Samarium(III) bromide--water (1/3/6) is unique in its solubility in water and its use in catalysis and environmental applications.

Actividad Biológica

Samarium(III) bromide, particularly in its hydrated form (SmBr·6HO), is a lanthanide compound with notable applications in various fields, including materials science and biochemistry. This article focuses on the biological activity of Samarium(III) bromide in the context of its interactions, effects, and potential therapeutic applications.

Structure and Composition

- Chemical Formula : SmBr·6HO

- Molecular Weight : 498.162 g/mol

- Physical Form : Crystalline, dark brown powder at room temperature

- Melting Point : >640°C

Samarium(III) bromide is known for its unique crystal structure, which is isotypic to that of plutonium(III) bromide . Its synthesis often involves the dissolution of samarium oxide in hydrobromic acid, followed by crystallization processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of samarium compounds. Specifically, samarium-doped hydroxyapatite (SmHAp) has shown enhanced antimicrobial activity due to the presence of Sm ions. This property is attributed to the ability of samarium ions to disrupt microbial cell membranes and inhibit growth .

Ion Flotation and Solvent Sublimation Studies

Research has demonstrated innovative methods for separating samarium ions from aqueous solutions using surfactants. The ion flotation method utilizing sodium dodecyl sulfate (NaDS) has shown that at specific pH levels (around 5.0), the distribution coefficient for samarium ions increases significantly, indicating effective removal from solution .

Table 1: Distribution Coefficients of Samarium Ions at Varying pH Levels

| pH Level | Distribution Coefficient (K) |

|---|---|

| 3.5 | Low |

| 4.0 | Moderate |

| 5.0 | High |

| 6.0 | Very High |

Case Studies on Biological Applications

- Bone Regeneration : Samarium-doped materials have been investigated for their potential in bone regeneration applications. The incorporation of Sm ions into hydroxyapatite enhances both mechanical properties and biological activity, promoting osteoconductivity and osteoinductivity .

- Photoluminescent Properties : The biological activity of samarium ions extends to their photoluminescent properties, which can be utilized in bioimaging techniques. The ability of samarium to emit light upon excitation makes it a candidate for tracking biological processes in live cells .

Stability and Reactivity

The stability of samarium(III) bromide in biological systems has been a subject of investigation. Studies indicate that the compound remains stable under physiological conditions, allowing for sustained release of Sm ions which can interact with biological molecules effectively .

Toxicity Assessments

Toxicological evaluations are crucial when considering samarium compounds for biomedical applications. Preliminary studies suggest that while samarium compounds exhibit low toxicity at therapeutic concentrations, further research is required to fully understand their safety profile in vivo .

Propiedades

IUPAC Name |

samarium(3+);tribromide;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.6H2O.Sm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJDCZVUWJNXRL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Br-].[Br-].[Br-].[Sm+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H12O6Sm | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721587 | |

| Record name | Samarium(3+) bromide--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13517-12-9 | |

| Record name | Samarium(3+) bromide--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.